molecular formula C12H16N2O2S B244965 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

カタログ番号 B244965
分子量: 252.33 g/mol
InChIキー: UIJBISXMIOPDQD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known for their ability to modulate the immune system and reduce inflammation. In

作用機序

2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide exerts its therapeutic effects by selectively inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. Specifically, this compound inhibits JAK3 and to a lesser extent JAK1, which are involved in the signaling pathways of interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can prevent the activation of T cells and B cells, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been shown to have significant biochemical and physiological effects, particularly in the immune system. This compound can reduce the production of pro-inflammatory cytokines, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, by inhibiting JAK3 activity. This leads to a reduction in the activation of T cells and B cells, which are involved in the pathogenesis of various inflammatory and autoimmune diseases. Additionally, 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can reduce the number of circulating lymphocytes, which further reduces the immune response.

実験室実験の利点と制限

2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several advantages for lab experiments, particularly in the study of autoimmune and inflammatory diseases. This compound has a high degree of selectivity for JAK3, which reduces the risk of off-target effects. Additionally, 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has a long half-life, which allows for less frequent dosing in animal studies. However, the limitations of 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide include its poor solubility and bioavailability, which can limit its effectiveness in vivo. Additionally, this compound has been shown to have immunosuppressive effects, which can increase the risk of infections.

将来の方向性

There are several future directions for research on 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. One area of research is the development of more potent and selective JAK inhibitors that can overcome the limitations of 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. Additionally, further studies are needed to elucidate the long-term safety and efficacy of 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in the treatment of autoimmune and inflammatory diseases. Finally, the potential use of 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in combination with other immunomodulatory agents, such as biologic therapies, should be explored.

合成法

2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 4-chloro-5-methylthiophene-2-carboxylic acid with isobutylamine to form 4-chloro-5-methylthiophene-2-carboxamide. This intermediate is then reacted with acetic anhydride to form 2-acetylamino-5-chloro-6-methylthiophene-3-carboxamide. The final step involves the reaction of this intermediate with isobutyryl chloride to form 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide.

科学的研究の応用

2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has been shown to inhibit the activity of JAK enzymes, which play a crucial role in the signaling pathways involved in immune cell activation and inflammation. By inhibiting JAK activity, 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, leading to a reduction in inflammation.

特性

分子式

C12H16N2O2S

分子量

252.33 g/mol

IUPAC名

2-(2-methylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C12H16N2O2S/c1-6(2)11(16)14-12-9(10(13)15)7-4-3-5-8(7)17-12/h6H,3-5H2,1-2H3,(H2,13,15)(H,14,16)

InChIキー

UIJBISXMIOPDQD-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=C(C2=C(S1)CCC2)C(=O)N

正規SMILES

CC(C)C(=O)NC1=C(C2=C(S1)CCC2)C(=O)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。